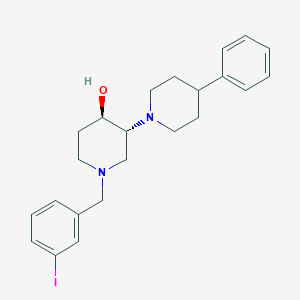

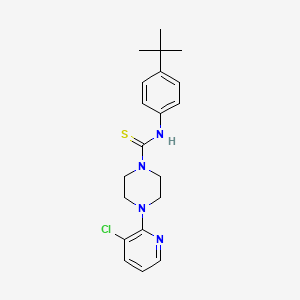

![molecular formula C20H25N3O2 B10774547 (2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)

(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3H]MK-912 is a radiolabeled compound used primarily in scientific research to study alpha-2 adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a significant role in regulating neurotransmitter release, blood pressure, and other physiological functions. The compound is a potent and selective antagonist for alpha-2 adrenergic receptors, making it valuable for various pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3H]MK-912 involves the incorporation of tritium (3H) into the MK-912 molecule. The process typically starts with the synthesis of the non-radioactive MK-912, followed by tritiation. The tritiation process involves the exchange of hydrogen atoms with tritium atoms under specific conditions, often using a tritium gas atmosphere and a suitable catalyst .

Industrial Production Methods: Industrial production of [3H]MK-912 is carried out in specialized facilities equipped to handle radioactive materials. The process involves stringent quality control measures to ensure the purity and specific activity of the final product. The production typically includes steps such as synthesis, purification, and quality testing using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: [3H]MK-912 primarily undergoes binding reactions with alpha-2 adrenergic receptors. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The binding reactions of [3H]MK-912 with alpha-2 adrenergic receptors are usually studied in vitro using membrane preparations from cells expressing these receptors. The conditions often include a buffer solution, appropriate pH, and temperature control to maintain receptor integrity .

Major Products Formed: The major product of the binding reaction is the [3H]MK-912-receptor complex, which can be quantified to study receptor characteristics and drug interactions .

Scientific Research Applications

[3H]MK-912 is extensively used in scientific research to study the pharmacology of alpha-2 adrenergic receptors. Its applications include:

Mechanism of Action

[3H]MK-912 acts as an antagonist for alpha-2 adrenergic receptors. It binds to these receptors with high affinity, preventing the binding of endogenous agonists like norepinephrine and epinephrine. This blockade inhibits the receptor’s normal signaling pathways, which can modulate various physiological responses such as neurotransmitter release and blood pressure regulation .

Comparison with Similar Compounds

- Yohimbine

- Atipamezole

- Prazosin

Comparison: Compared to other alpha-2 adrenergic receptor antagonists like yohimbine, atipamezole, and prazosin, [3H]MK-912 exhibits higher selectivity and binding affinity for the alpha-2 adrenergic receptor subtypes (alpha-2A, alpha-2B, and alpha-2C). This makes it a more precise tool for studying these receptors in various research settings .

Properties

Molecular Formula |

C20H25N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one |

InChI |

InChI=1S/C20H25N3O2/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20/h3-6,16H,7-13H2,1-2H3/t16-,20+/m1/s1/i1T3 |

InChI Key |

JRDUBBHIPPPSLP-NFEZXYISSA-N |

Isomeric SMILES |

[3H]C([3H])([3H])N1CC[C@@]2(CCN3CCC4=C([C@H]3C2)OC5=CC=CC=C45)N(C1=O)C |

Canonical SMILES |

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

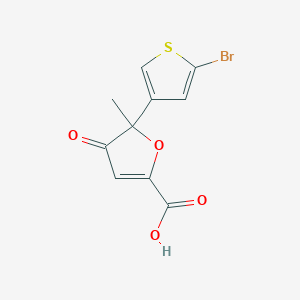

![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)

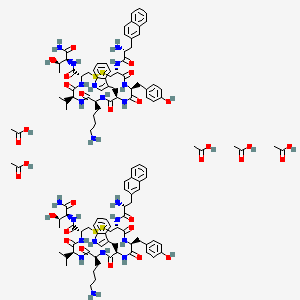

![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B10774483.png)

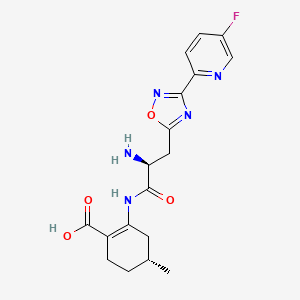

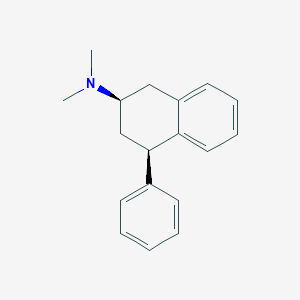

![2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid](/img/structure/B10774499.png)

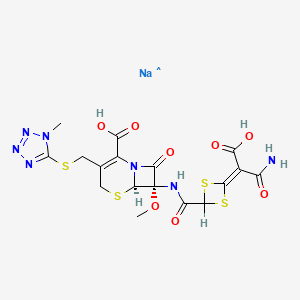

![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)

![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)

![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)